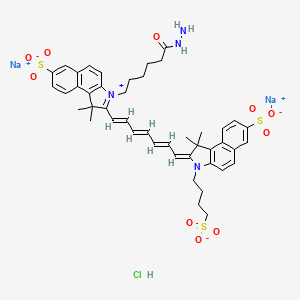
DiSulfo-ICG hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DiSulfo-ICG hydrazide, also known as diSulfo indocyanine green hydrazide, is a fluorescent dye widely used in scientific research. It is known for its excellent reactivity and ability to form stable covalent bonds with various molecules and ions. This compound is particularly valuable in high-resolution imaging of live cells and tissues due to its superior optical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of DiSulfo-ICG hydrazide typically involves the reaction of indocyanine green with hydrazine derivatives. The process includes:
Starting Material: Indocyanine green.
Reagent: Hydrazine or hydrazine derivatives.
Reaction Conditions: The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the formation of the desired hydrazide derivative
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle significant quantities of starting materials.
Purification: Techniques such as crystallization, filtration, and chromatography to ensure high purity of the final product.
Quality Control: Rigorous testing to meet industry standards for purity and stability
Analyse Des Réactions Chimiques
Types of Reactions: DiSulfo-ICG hydrazide undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic substitution reactions where the hydrazide group can be replaced by other functional groups
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, ethanol, dimethyl sulfoxide (DMSO).
Conditions: Controlled temperature, pH, and reaction time to optimize yield and purity
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique properties and applications .
Applications De Recherche Scientifique
DiSulfo-ICG hydrazide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical reactions to monitor reaction progress and detect specific molecules
Biology: Employed in high-resolution imaging of live cells and tissues, enabling researchers to study cellular processes in real-time
Medicine: Utilized in diagnostic imaging and as a marker for tumor localization in cancer research
Industry: Applied in environmental monitoring to detect pollutants and in the development of new materials with specific optical properties
Mécanisme D'action
The mechanism of action of DiSulfo-ICG hydrazide involves its ability to bind specifically to target molecules and emit fluorescence upon excitation. The molecular targets include DNA, RNA, and proteins, allowing for precise imaging and detection. The pathways involved include:
Comparaison Avec Des Composés Similaires
DiSulfo-ICG hydrazide is unique compared to other similar compounds due to its superior optical properties and reactivity. Similar compounds include:
DiSulfo-ICG azide: Another fluorescent dye with similar applications but different reactivity.
DiSulfo-ICG maleimide: Known for its use in bioconjugation reactions.
DiSulfo-Cyanine5.5 alkyne: Used in imaging and labeling applications
Uniqueness: this compound stands out due to its high water solubility, stability, and ability to form stable covalent bonds with a wide range of molecules, making it highly versatile in various research fields .
Propriétés
Formule moléculaire |
C45H51ClN4Na2O10S3 |
|---|---|
Poids moléculaire |
985.5 g/mol |
Nom IUPAC |
disodium;(2E)-2-[(2E,4E,6E)-7-[3-(6-hydrazinyl-6-oxohexyl)-1,1-dimethyl-7-sulfonatobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indole-7-sulfonate;hydrochloride |
InChI |
InChI=1S/C45H52N4O10S3.ClH.2Na/c1-44(2)39(48(26-12-8-11-17-41(50)47-46)37-24-18-31-29-33(61(54,55)56)20-22-35(31)42(37)44)15-9-6-5-7-10-16-40-45(3,4)43-36-23-21-34(62(57,58)59)30-32(36)19-25-38(43)49(40)27-13-14-28-60(51,52)53;;;/h5-7,9-10,15-16,18-25,29-30H,8,11-14,17,26-28,46H2,1-4H3,(H3-,47,50,51,52,53,54,55,56,57,58,59);1H;;/q;;2*+1/p-2 |
Clé InChI |
MQWRWHCTOPNMDI-UHFFFAOYSA-L |
SMILES isomérique |
CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)NN)/C=C/C=C/C=C/C=C/4\C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=C5C=CC(=C6)S(=O)(=O)[O-])(C)C)C.[Na+].[Na+].Cl |
SMILES canonique |
CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)NN)C=CC=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=C5C=CC(=C6)S(=O)(=O)[O-])(C)C)C.[Na+].[Na+].Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


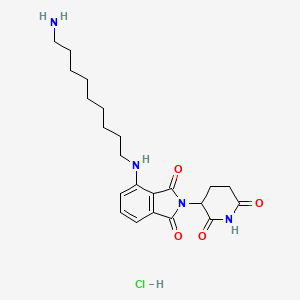


![4-(3-fluorophenyl)-5-methyl-2-[5-propan-2-ylsulfanyl-4-[4-(trifluoromethyl)cyclohexen-1-yl]-1,3-thiazol-2-yl]pyrazole-3-carboxylic acid](/img/structure/B12375435.png)
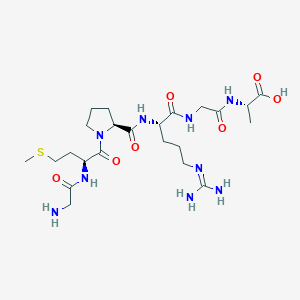
![(E)-5-Fluoro-2-(3-((4-(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)phenoxy)methyl)styryl)benzo[d]thiazole](/img/structure/B12375449.png)
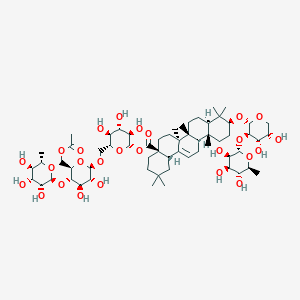
![3-(3,4-Dimethoxyphenyl)-5,6-dihydrobenzo[h]cinnoline](/img/structure/B12375458.png)

![N-[6-[[(7E,11Z,23E)-17-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B12375461.png)
![2-amino-5-[4-[[(2R)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-2-methylphenyl]-N-propan-2-ylpyridine-3-carboxamide](/img/structure/B12375468.png)
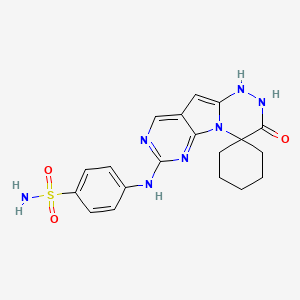
![1-[[2-(4-Cyano-3,5-dicyclopropylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B12375474.png)

